5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one
CAS No.: 303093-51-8
Cat. No.: VC4187041
Molecular Formula: C16H12Cl2N2OS
Molecular Weight: 351.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303093-51-8 |
|---|---|
| Molecular Formula | C16H12Cl2N2OS |
| Molecular Weight | 351.25 |
| IUPAC Name | 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) |
| Standard InChI Key | GGHAKSUARLJHQT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one, with the molecular formula C₁₆H₁₂Cl₂N₂OS and a molecular weight of 351.25 g/mol. Key structural features include:
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A thiazolidin-4-one core (positions 1–4).
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A 4-chlorobenzyl group at position 5.
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A 4-chlorophenyl imine substituent at position 2.
The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and target binding .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
Step 1: Formation of Thiazolidin-4-one Core
A cyclocondensation reaction between thiourea derivatives and α-halo carbonyl compounds forms the thiazolidin-4-one ring . For example:
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4-Chlorobenzyl chloride reacts with thiourea in ethanol under reflux to yield an intermediate thiazolidinone .
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Schiff base formation: The intermediate reacts with 4-chloroaniline in acetic acid, forming the imine bond at position 2 .
Step 2: Purification and Optimization
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes imine formation |
| Temperature | 80–100°C | 70–85% yield |
| Catalyst | Ethanolic HCl | Accelerates cyclization |
Biological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
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Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .
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Fungal Strains: Active against Candida albicans (MIC: 32 µg/mL) .
Mechanistically, the chlorine substituents disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase .
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.54 ± 0.02 | |
| HepG2 (Liver Cancer) | 0.24 ± 0.01 | |
| A549 (Lung Cancer) | 3.10 ± 0.15 |
Anti-inflammatory Effects
The compound suppresses COX-2 and 5-LOX enzymes, reducing prostaglandin and leukotriene synthesis . In murine models, it decreases edema by 62% at 50 mg/kg .
Pharmacological Applications
Drug Development
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Anticancer Agents: Hybrid molecules combining thiazolidinone cores with 1,3,4-thiadiazole show enhanced tubulin inhibition .
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Antimicrobials: Structural analogs with nitro groups improve Gram-negative bacterial coverage .
Material Science
The compound’s π-conjugated system enables applications in organic semiconductors and fluorescent probes .
Future Directions
Structural Optimization
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Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility .
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Explore nanoparticle formulations to enhance bioavailability .
Target Identification
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